4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid
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Overview
Description
4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid is an organic compound that features both chloro and fluoro substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It can be used to study the effects of chloro and fluoro substituents on biological activity.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of chloro and fluoro groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid
- 4-(3-Chloro-2-methylphenyl)-2-chlorobenzoic acid
- 4-(3-Chloro-2-methylphenyl)-2-bromobenzoic acid
Uniqueness
4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid is unique due to the specific combination of chloro and fluoro substituents on the benzoic acid core. This combination can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-10(3-2-4-12(8)15)9-5-6-11(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBDIHRTUHUCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690269 |
Source
|
Record name | 3'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-90-0 |
Source
|
Record name | 3'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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